![molecular formula C14H20O3 B14399076 {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol CAS No. 88010-79-1](/img/structure/B14399076.png)
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol is a chemical compound known for its unique structure and properties. It is an epoxide derivative with a phenyl group substituted with a methyl and a 2-methylpropoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol typically involves the reaction of 4-methyl-2-(2-methylpropoxy)phenyl with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also explored to make the process more sustainable .
化学反应分析
Types of Reactions
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
科学研究应用
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
作用机制
The mechanism of action of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and signaling pathways, resulting in various biological effects .
相似化合物的比较
Similar Compounds
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxirane}: Similar structure but lacks the methanol group.
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]ethanol}: Similar structure but lacks the epoxide ring.
Uniqueness
The presence of both the epoxide ring and the methanol group in {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol makes it unique.
属性
CAS 编号 |
88010-79-1 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
[2-[4-methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-16-13-6-11(3)4-5-12(13)14(8-15)9-17-14/h4-6,10,15H,7-9H2,1-3H3 |
InChI 键 |
ZKYVUFXMPSROAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2(CO2)CO)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


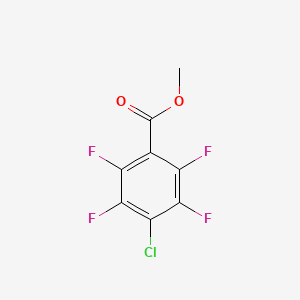
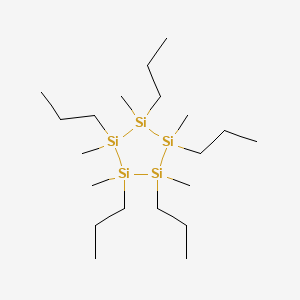
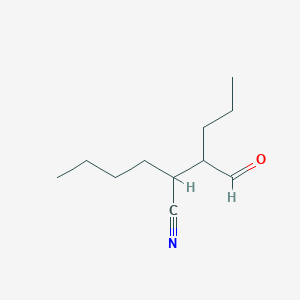
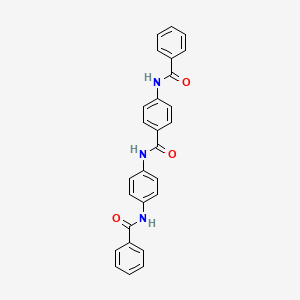
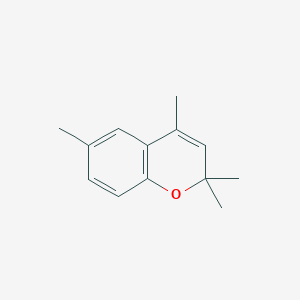
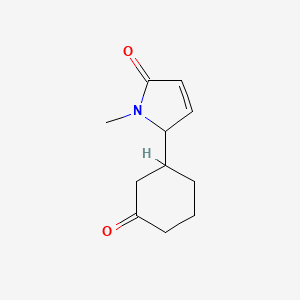
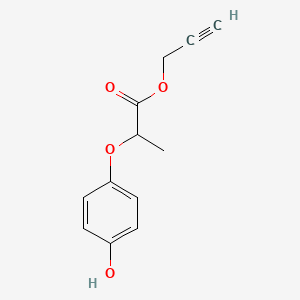
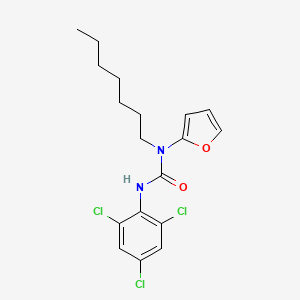
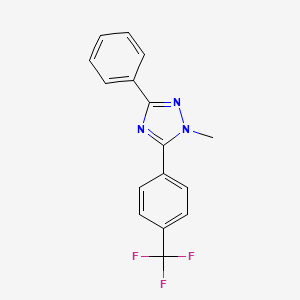
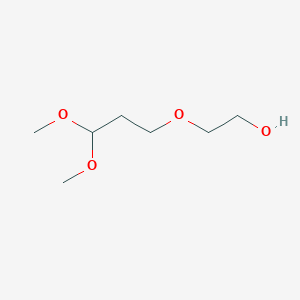
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

